![molecular formula C10H12N6 B1493018 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-78-5](/img/structure/B1493018.png)
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms in the ring . They are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . For instance, 4-(azidomethyl)pyrazole-3-carboxylic acid esters react with cyanoacetamides in THF solution in the presence of t-BuOK, resulting in the formation of 5-oxo-4,5,7,9-tetrahydropyrazolo .Molecular Structure Analysis
Pyrazole derivatives are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, 4-(azidomethyl)pyrazole-3-carboxylic acid esters react with cyanoacetamides to form 5-oxo-4,5,7,9-tetrahydropyrazolo .Physical And Chemical Properties Analysis
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific physical and chemical properties of “7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” are not detailed in the retrieved sources.Scientific Research Applications
Multicomponent Pyrazole Synthesis :
- Pyrazoles, including compounds like 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, are synthesized through multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids hazardous reagents like hydrazine and forms the N-N bond in the final step via oxidation-induced coupling on Ti. This approach is significant in producing multisubstituted pyrazoles efficiently and safely (Pearce et al., 2020).
Applications in Anticancer Research :
- Imidazo[4,5-b]pyridines and related compounds show significant antitumor activity. This highlights the potential application of related compounds, such as 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, in cancer research and therapy (Temple et al., 1987).
Proton Conducting Polymers and Liquids :
- The properties of imidazole and pyrazole as solvents for acidic protons in polymers and liquids are reported. This suggests potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).
Synthesis of Substituted Imidazo[1,5-a]pyrazines :
- Research into the regioselective metalation of imidazo[1,5-a]pyrazines leads to functionalized derivatives. This process is integral in synthesizing various compounds for potential applications in pharmaceuticals and materials science (Board et al., 2009).
Synthesis and Crystal Structure Analysis :
- Studies on the synthesis and structural characterization of related compounds provide insights into the crystallography of these types of molecules, essential for understanding their properties and potential applications (Li et al., 2009).
Future Directions
The future directions for research on “7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a wide range of biological activities and can be used to treat a variety of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interfere with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives are generally influenced by their chemical structure .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
Action Environment
The action of pyrazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
7-(azidomethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-15-13-6-8-9(7-2-1-3-7)14-16-5-4-12-10(8)16/h4-5,7,14H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOGSLNWQWWUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.